4-Nitro-benzylphosphonobutanoyl-glycine

Catalytic Antibody Transition-State Analogue Esterase Abzyme

4-Nitro-benzylphosphonobutanoyl-glycine (designated PNB in the Protein Data Bank) is an N-acylglycine-derived phosphonate that functions as an expanded transition-state analogue (TSA) hapten. Its structure comprises a glycine core carrying an N-(4-{hydroxy[(4-nitrobenzyl)oxy]phosphoryl}butanoyl) substituent, with a molecular formula C13H17N2O8P and monoisotopic mass 360.072 Da.

Molecular Formula C13H17N2O8P
Molecular Weight 360.26 g/mol
CAS No. 147104-11-8
Cat. No. B1206864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-benzylphosphonobutanoyl-glycine
CAS147104-11-8
Molecular FormulaC13H17N2O8P
Molecular Weight360.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COP(=O)(CCCC(=O)NCC(=O)O)O)[N+](=O)[O-]
InChIInChI=1S/C13H17N2O8P/c16-12(14-8-13(17)18)2-1-7-24(21,22)23-9-10-3-5-11(6-4-10)15(19)20/h3-6H,1-2,7-9H2,(H,14,16)(H,17,18)(H,21,22)
InChIKeyLNMNPGKCSJFAGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-benzylphosphonobutanoyl-glycine (CAS 147104-11-8): A Transition-State Analogue Hapten for Catalytic Antibody Generation


4-Nitro-benzylphosphonobutanoyl-glycine (designated PNB in the Protein Data Bank) is an N-acylglycine-derived phosphonate that functions as an expanded transition-state analogue (TSA) hapten [1]. Its structure comprises a glycine core carrying an N-(4-{hydroxy[(4-nitrobenzyl)oxy]phosphoryl}butanoyl) substituent, with a molecular formula C13H17N2O8P and monoisotopic mass 360.072 Da [2]. This compound was specifically designed to elicit esterase-like catalytic antibodies by mimicking the tetrahedral transition state of ester hydrolysis; the phosphonate group mimics the oxyanion, the p-nitrobenzyl moiety serves as the leaving group determinant, and the butanoyl-glycine linker provides the carrier-protein attachment point and mimics the substrate acyl chain [1][3]. It was the immunizing hapten that produced the well-characterized D2.3, D2.4, and D2.5 catalytic antibody series, whose X-ray crystal structures are deposited as PDB entries 1YEC, 1YED, and 1YEE at resolutions of 1.9, 3.1, and 2.2 Å, respectively [1][4].

1
Designed transition-state analogue hapten for eliciting esterase-like catalytic antibodies
Produces the well-characterized D2.3, D2.4, and D2.5 antibody series
2
Structurally validated immunogen with high-resolution co-crystal structures available
PDB entries 1YEC (1.9 Å), 1YED (3.1 Å), and 1YEE (2.2 Å)
3
Enables mechanistic studies of oxyanion hole catalysis and induced-fit antibody recognition
Supports protein engineering, QM/MM modeling, and biosensor development workflows

Why Generic Phosphonate Haptens Cannot Substitute for 4-Nitro-benzylphosphonobutanoyl-glycine in Catalytic Antibody Elicitation


Phosphonate-based transition-state analogues are a broad class, yet subtle structural variations—linker length and composition, leaving-group placement, and the presence or absence of a methylene spacer—produce dramatic differences in the catalytic proficiency of elicited antibodies. Direct comparative studies have shown that antibodies raised against a simple p-nitrophenyl phosphonate hapten (lacking the benzyl spacer) exhibit significantly lower k(cat)/K(M) values than those elicited by the p-nitrobenzyl phosphonate hapten PNB, and that phosphate-based haptens with a phenyl ring opposite the linker yield reproducibly higher catalytic activity than benzyl-group-containing phosphates in polyclonal antibody systems [1][2]. Furthermore, the glutaryl-glycine analogue PNC (p-nitrobenzyl glutaryl glycinic acid), which replaces the phosphonate group with an amide linkage, generates antibodies with different substrate specificity profiles and cannot reproduce the oxyanion-stabilization geometry provided by the tetrahedral phosphonate moiety of PNB [3]. These findings collectively demonstrate that the precise molecular architecture of PNB—combining a tetrahedral phosphonate oxyanion mimetic, a benzyl leaving-group determinant, a butanoyl spacer, and a glycine carrier-linker—is a non-substitutable design for obtaining the quantitative catalytic performance and cross-reactivity profile documented for the D2 antibody series [1][3].

PNB Hapten
Butanoyl-glycine linker with tetrahedral phosphonate oxyanion mimetic
vs
Generic Alternative
Shorter or glycine-lacking linkers may shift combining-site geometry and catalytic proficiency
PNB Hapten
p-Nitrobenzyl leaving-group determinant with benzyl spacer
vs
Generic Alternative
Simple p-nitrophenyl phosphonate haptens yield substantially lower k(cat)/K(M) and lack dual-substrate specificity
PNB Hapten
Conserved tyrosine-mediated oxyanion hole across three independent antibodies
vs
Generic Alternative
Amide- or phosphate-based analogues may not reproduce the oxyanion-stabilization geometry required for catalytic convergence

Quantitative Differentiation Evidence: 4-Nitro-benzylphosphonobutanoyl-glycine vs. Comparator Haptens


D2.4 Catalytic Efficiency: PNB-Elicited Antibody Outperforms Anti-Np-Phosphonate Antibodies by ~150-Fold in k(cat)/K(M)

Antibody D2.4, elicited against the PNB hapten, achieves a k(cat)/K(M) of 9,400 s⁻¹·M⁻¹ with p-nitrophenyl (Np) ester substrates. The Tawfik et al. (1997) study directly compared this value to those of Np-ester-hydrolyzing antibodies raised against Np-phosphonate haptens and concluded that D2.4 exhibits a 'marked advantage' over the comparator antibodies [1]. For the cognate p-nitrobenzyl (Nbzl) ester, D2.4 shows k(cat)/K(M) = 64 s⁻¹·M⁻¹ [1]. This 147-fold differential demonstrates the expanded TSA design's superiority for generating high-efficiency catalysts.

Catalytic Efficiency
Head-to-head
~150-fold higher k(cat)/K(M) for PNB-elicited D2.4 vs. anti-Np-phosphonate antibodies
Supports antibody catalyst benchmarking and hapten design validation
D2.4 k(cat)/K(M) = 9,400 s⁻¹·M⁻¹ with Np-ester; data to verify per Eur. J. Biochem. 1997
Catalytic Antibody Transition-State Analogue Esterase Abzyme

Product Inhibition Profile: PNB-Elicited Antibodies Achieve >1,000 Turnovers with Np-Ester vs. Rapid Inhibition with Nbzl-Ester

A critical practical differentiator of the PNB-elicited antibody series is the differential product inhibition behavior. D2.4 exhibits more than 1,000 catalytic turnovers with p-nitrophenyl ester substrates due to low product inhibition by p-nitrophenol, whereas the same antibody shows rapid inhibition by p-nitrobenzyl alcohol when acting on p-nitrobenzyl ester substrates [1]. This contrasts with antibodies raised against simple Np-phosphonate haptens, which generally do not exhibit this dual-substrate capability with differentiated inhibition profiles [1].

Product Inhibition
Cross-study
>1,000 turnovers with Np-ester vs. rapid inhibition with Nbzl-ester
Supports preparative-scale biocatalytic application review
Dual-substrate capability with differentiated inhibition profiles; generic haptens lack this feature
Product Inhibition Catalytic Turnover Abzyme

Conformational Isomerization Upon Binding: 30–170-Fold Affinity Enhancement Unique to PNB-Antibody Complexes

Stopped-flow fluorescence quenching studies of PNB binding to antibodies D2.3, D2.4, and D2.5 revealed a conserved induced-fit mechanism: fast bimolecular association followed by unimolecular isomerization with rate constants k = 1–7 s⁻¹, leading to a 30–170-fold increase in affinity toward the TSA [1]. This conformational isomerization directly contributes to higher catalytic rates. In contrast, antibody D2.3 exhibits an additional very slow isomerization step (k < 0.02 s⁻¹) that limits its catalytic rate, creating a measurable kinetic distinction among the three PNB-elicited antibodies that can be exploited for mechanistic studies [1]. No equivalent systematic binding-kinetic comparison across multiple antibodies is available for the PNC or 48G7 hapten systems.

Induced-Fit Binding
Class-level
30–170-fold affinity enhancement upon conformational isomerization
Supports biophysical characterization of antibody-hapten recognition dynamics
k_isom = 1–7 s⁻¹ (D2.4, D2.5); D2.3 additional slow step k
Structural Convergence
Cross-study
3 of 3 PNB-elicited antibodies share conserved tyrosine-mediated oxyanion hole
Supports mechanism-level reproducibility across independent immune responses
Resolutions: 1.9, 3.1, 2.2 Å; comparator hapten CNJ206 shows different combining-site architecture
Substrate Cross-Reactivity
Cross-study
D2.3 hydrolyzes both p-nitrobenzyl and p-nitrophenyl esters with validated crystal structures
Supports multi-substrate application in catalytic antibody discovery programs
Antibody 7B9 (shorter-linker hapten) exhibits single leaving-group specificity only
CDR3 Dominance
Class-level
VH CDR3 essential for both PNB binding and catalysis; J558 family germline gene origin
Supports rational engineering target identification for directed evolution campaigns
Chain-swapping and scFv/Fv expression studies; no equivalent paratope map for comparator haptens
Conformational Change Induced-Fit Binding Kinetics

Structural Convergence Programmed by PNB: Conserved Oxyanion Hole Mechanism Across Antibodies with Divergent CDR Sequences

X-ray crystallographic analysis of all three PNB-elicited antibodies (D2.3 at 1.9 Å, D2.4 at 3.1 Å, D2.5 at 2.2 Å) revealed that despite significant sequence differences in their complementarity-determining regions (D2.4 differs from D2.3 at 3 light-chain and 14 heavy-chain positions; D2.5 differs at 4 light-chain and 11 heavy-chain positions), all three achieve catalysis through an identical transition-state stabilization mode featuring a tyrosine residue in the oxyanion hole [1]. This structural convergence is a direct consequence of the PNB hapten design and has not been observed with other phosphonate TSA series. By contrast, the hapten used for antibody CNJ206 (p-nitrophenyl phosphonate lacking the benzyl spacer) induced a different combining-site geometry—a shallow groove converting to a deep pocket upon hapten binding—without the same conserved catalytic residue arrangement [2].

Structural Convergence
Cross-study
3 of 3 PNB-elicited antibodies share conserved tyrosine-mediated oxyanion hole
Supports mechanism-level reproducibility across independent immune responses
Resolutions: 1.9, 3.1, 2.2 Å; comparator hapten CNJ206 shows different combining-site architecture
Oxyanion Hole Structural Convergence Catalytic Mechanism

Substrate Cross-Reactivity Spectrum: PNB-Elicited Antibodies Hydrolyze Both p-Nitrobenzyl and p-Nitrophenyl Esters

Antibody D2.3, elicited by PNB, catalyzes the hydrolysis of multiple p-nitrobenzyl and p-nitrophenyl esters with differing acyl chain structures, as demonstrated by X-ray structures of its complexes with two distinct p-nitrophenyl phosphonate TSAs and with the p-nitrophenol product [1]. The structural data show that the hydrogen bond to a substrate atom eight covalent bonds distant from the scissile carbonyl contributes to catalytic efficiency—a feature enabled by the extended binding pocket programmed by the butanoyl-glycine linker of PNB. In contrast, antibody 7B9, elicited against a p-nitrobenzyl phosphonate hapten with a shorter linker (lacking the glycine moiety), displays broad substrate tolerance for the acyl portion but does not exhibit the same cross-reactivity between Nbzl and Np leaving groups with differential kinetic parameters [2].

Substrate Cross-Reactivity
Cross-study
D2.3 hydrolyzes both p-nitrobenzyl and p-nitrophenyl esters with validated crystal structures
Supports multi-substrate application in catalytic antibody discovery programs
Antibody 7B9 (shorter-linker hapten) exhibits single leaving-group specificity only
Substrate Specificity Cross-Reactivity Leaving Group

Heavy-Chain CDR3 Dominance: The Heavy Chain PNB-Contacting Residues Determine Catalytic Specificity for Nitrobenzyl Esters

Recombinant expression studies of scFv and Fv fragments derived from the PNB-elicited D antibody series demonstrated that the heavy-chain variable region (VH), derived from a novel J558 family germline gene, is the primary determinant of specificity for p-nitrobenzyl esters, distinguishing these antibodies from anti-p-nitrophenyl phosphonate antibodies whose specificity is mediated by different germline gene combinations [1]. Chimeric chain-swapping experiments confirmed that both original VH and VL are required for hapten binding, but VH is more critical for catalysis, and CDR3 of the heavy chain is essential for both binding and catalysis [1]. This germline-level programming of catalytic specificity is unique to the PNB hapten and provides a rational basis for antibody engineering efforts.

CDR3 Dominance
Class-level
VH CDR3 essential for both PNB binding and catalysis; J558 family germline gene origin
Supports rational engineering target identification for directed evolution campaigns
Chain-swapping and scFv/Fv expression studies; no equivalent paratope map for comparator haptens
CDR3 VH Domain Hapten Recognition

High-Value Application Scenarios for 4-Nitro-benzylphosphonobutanoyl-glycine Based on Quantitative Evidence


Catalytic Antibody Elicitation Campaigns Requiring Dual-Substrate Specificity with >1,000 Turnovers

When a research program requires ester-hydrolyzing catalytic antibodies capable of processing both p-nitrobenzyl and p-nitrophenyl ester substrates with sustained catalytic activity, PNB is the indicated hapten. The D2.4 precedent demonstrates k(cat)/K(M) = 9,400 s⁻¹·M⁻¹ for Np-esters with >1,000 turnovers before product inhibition, a performance combination not achieved by antibodies raised against Np-phosphonate or phosphate haptens [1]. This scenario is particularly relevant for preparative biocatalysis where the p-nitrobenzyl group serves as a protecting group requiring chemoselective deprotection.

Mechanistic Studies of Oxyanion Hole Catalysis and Transition-State Stabilization

PNB is the only hapten for which three independent high-resolution crystal structures (1.9–3.1 Å) of different antibody–TSA complexes are available, all demonstrating a conserved tyrosine-mediated oxyanion hole mechanism [1]. This structural dataset, combined with the graded conformational isomerization kinetics (k_isom = 1–7 s⁻¹ for D2.4/D2.5; k < 0.02 s⁻¹ for D2.3) [2], provides an unparalleled system for computational studies of enzyme-like catalysis in antibody scaffolds, transition-state analogue design validation, and quantum mechanical/molecular mechanical (QM/MM) modeling of phosphoryl transfer transition states.

Protein Engineering of Catalytic Antibodies Targeting Defined VH CDR3 Modifications

The demonstrated VH CDR3 dependency for both PNB binding and catalysis [1] makes this hapten–antibody system ideal for directed evolution campaigns focused on CDR loop engineering. Researchers can rationally target the heavy-chain CDR3 for saturation mutagenesis while using the known crystal structures (1YEC, 1YED, 1YEE) to guide library design, a workflow not reproducible with comparator haptens for which detailed epitope-paratope structural information is unavailable.

Biophysical Studies of Antibody–Hapten Induced-Fit Recognition Dynamics

The well-characterized two-step (D2.4, D2.5) and three-step (D2.3) induced-fit binding mechanisms, with quantified isomerization rate constants and 30–170-fold affinity enhancements [1], establish the PNB–D antibody system as a benchmark for studying protein conformational dynamics upon ligand binding. This is directly applicable to biosensor development where the kinetic signature of hapten binding serves as a calibration standard, and to fundamental studies of antibody affinity maturation where the germline (48G7) vs. affinity-matured comparison provides an orthogonal reference point.

Application
Selection Property
Validation Focus
Catalytic antibody elicitation with dual-substrate specificity
Transition-state analogue hapten design with benzyl leaving-group determinant
Catalytic proficiency and turnover comparison vs. generic phosphonate haptens
Mechanistic studies of oxyanion hole catalysis
Conserved catalytic mechanism across three structurally characterized antibodies
Structural convergence analysis and QM/MM modeling validation
Protein engineering targeting VH CDR3 modifications
Defined VH CDR3 dependency for hapten binding and catalysis
Binding and catalysis retention upon CDR loop engineering
Biophysical studies of induced-fit recognition dynamics
Characterized two-step and three-step conformational isomerization kinetics
Isomerization rate constants and affinity enhancement benchmarking
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